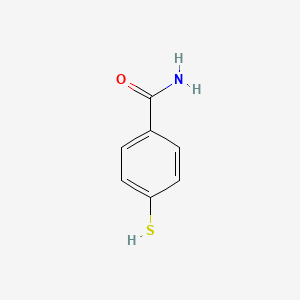
4-Mercaptobenzamide
Cat. No. B3273640
Key on ui cas rn:
59177-46-7
M. Wt: 153.2 g/mol
InChI Key: CTOUXQDUYJORQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07148236B2
Procedure details


To a stirred solution of 4-mercaptobenzoic acid (1.00 g, 6.49 mmol) and N-methylmorpholine (0.78 ml, 7.14 mmol) in ethyleneglycol dimethylether (20 ml) was added iso-butylchloroformate (0.92 ml, 7.14 mmol). The reaction was stirred at ambient temperature overnight and filtered to a clear pale yellow solution which was treated with excess ammonia as a solution in dioxane (0.5M, ˜15 ml). This solution was stirred for two hours at room temperature, and concentrated in vacuo to a white solid. The solid was dissolved in a mixture of H2O (10 ml) and CHCl3 (30 ml), the aqueous was basified using 2N NaOH(aq) and the organic layer separated and dried (MgSO4) before being concentrated in vacuo to a white solid (679 mg). The solid was treated with a solution of sodium methoxide in methanol (10 ml) and when TLC showed no more starting material, the reaction was acidified using 2N HCl(aq) to pH=4, then concentrated in vacuo. The residue was treated with water and extracted with CHCl3, then concentrated in vacuo to give the title compound as an off white solid (376 mg).




Name

Name
Identifiers


|
REACTION_CXSMILES
|
[SH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][CH:3]=1.C[N:12]1CCOCC1.C(OC(Cl)=O)C(C)C>COCCOC>[SH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:12])=[O:7])=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
SC1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
0.78 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCOCC1
|
|
Name
|
|
|
Quantity
|
0.92 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)OC(=O)Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at ambient temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered to a clear pale yellow solution which
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was treated with excess ammonia as a solution in dioxane (0.5M, ˜15 ml)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
This solution was stirred for two hours at room temperature
|
|
Duration
|
2 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to a white solid
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The solid was dissolved in a mixture of H2O (10 ml) and CHCl3 (30 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
before being concentrated in vacuo to a white solid (679 mg)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solid was treated with a solution of sodium methoxide in methanol (10 ml) and when TLC
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was treated with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CHCl3
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
SC1=CC=C(C(=O)N)C=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 376 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
